N,N-dimethyl-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine
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Overview
Description
N,N-dimethyl-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with a piperazine ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate amidines with β-diketones under acidic conditions.
Introduction of the piperazine ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a halogenated pyrimidine intermediate reacts with piperazine.
Addition of the trifluoromethyl group: The trifluoromethyl group is often introduced using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This often includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyridine rings can be further functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, and appropriate solvents such as dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted analogs of the original compound.
Scientific Research Applications
N,N-dimethyl-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a lead compound for drug development.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and reach intracellular targets. The piperazine ring can interact with various binding sites, modulating the activity of the target proteins and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-amine derivatives: These compounds share the pyridine core and exhibit similar biological activities.
Piperazine derivatives: Compounds with piperazine rings are known for their pharmacological properties and are used in various therapeutic applications.
Trifluoromethylated compounds: The presence of the trifluoromethyl group is a common feature in many bioactive molecules, enhancing their metabolic stability and bioavailability.
Uniqueness
N,N-dimethyl-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine is unique due to the combination of its structural elements, which confer specific physicochemical properties and biological activities
Properties
Molecular Formula |
C16H19F3N6 |
---|---|
Molecular Weight |
352.36 g/mol |
IUPAC Name |
N,N-dimethyl-6-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C16H19F3N6/c1-23(2)13-10-15(22-11-21-13)25-7-5-24(6-8-25)14-9-12(3-4-20-14)16(17,18)19/h3-4,9-11H,5-8H2,1-2H3 |
InChI Key |
CZOUMFYVIDGSAI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)N2CCN(CC2)C3=NC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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